Potassium [3-(trifluoromethyl)benzyl]trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[[3-(trifluoromethyl)phenyl]methyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCZAAGMUFQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium [3-(trifluoromethyl)benzyl]trifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent. One common method includes the use of pinacol ester as a precursor, which undergoes a reaction with boron trifluoride to form the trifluoroborate salt. This process is known for its efficiency and high yield, providing analytically pure products .
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, often employs scalable and safe procedures. These methods avoid the use of hazardous reagents and conditions, ensuring a rapid and straightforward work-up. The use of potassium fluoride as a reagent is particularly advantageous due to its availability and low cost .
Chemical Reactions Analysis
Types of Reactions
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoroborate into the corresponding hydrocarbon.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions, making the compound highly versatile .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
- Cross-Coupling Reactions : Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is predominantly used in cross-coupling reactions to form carbon-carbon bonds. It is especially effective in Suzuki-Miyaura coupling, where it provides an alternative to boronic acids due to its stability under moisture and air conditions .
- Formation of Complex Molecules : The compound facilitates the synthesis of complex organic molecules by allowing for the introduction of trifluoromethyl groups, which can enhance biological activity and lipophilicity .
Medicinal Chemistry
Case Study 1: Synthesis of Drug Intermediates
In a study focused on drug synthesis, this compound was utilized to generate key intermediates for pharmaceutical applications. The reactions demonstrated high yields and selectivity, confirming its utility in drug development processes.
Case Study 2: Enzyme Interaction Studies
Research investigating enzyme interactions revealed that derivatives of trifluoroborates exhibited inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that this compound may also possess similar properties, warranting further exploration into its biological applications .
Mechanism of Action
The mechanism of action of potassium [3-(trifluoromethyl)benzyl]trifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond, which is the key step in the Suzuki–Miyaura coupling reaction. The trifluoroborate group acts as a stable and efficient source of the boronate species, facilitating the reaction under mild conditions .
Comparison with Similar Compounds
Structural and Electronic Differences
Organotrifluoroborates vary in reactivity and stability based on substituent positions and electronic properties. Key analogs include:
- Electronic Effects : The -CF₃ group is electron-withdrawing, reducing electron density at the benzyl position. Meta-substitution (3-position) balances steric hindrance and electronic activation, enabling efficient transmetallation in cross-couplings compared to ortho-substituted analogs, which face steric challenges .
- Stability: Trifluoroborates are inherently stable, but the -CF₃ group enhances moisture resistance and shelf life compared to non-fluorinated analogs like potassium benzyltrifluoroborate .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: this compound exhibits faster transmetallation than non-fluorinated analogs due to the -CF₃ group’s electron-withdrawing nature, which polarizes the C-B bond. However, its meta-substitution may lead to slightly lower yields compared to para-substituted analogs (e.g., 4-CF₃) in certain Pd-catalyzed reactions due to steric factors .
- Electrochemical Reactivity : In nickel-catalyzed electrochemical couplings, benzyl trifluoroborates with -CF₃ substituents show higher charge transfer rates (e.g., k₀ = 5.56 × 10⁻⁵ cm/s) than carboxylate-based reagents, favoring radical formation and efficient cross-coupling .
Research Findings and Data
Biological Activity
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is an organotrifluoroborate compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₆BF₆·K
- Molecular Weight : 266.033 g/mol
- CAS Number : 1494466-25-9
The compound is characterized by the presence of a trifluoromethyl group, which enhances its reactivity and stability in various chemical transformations.
The biological activity of this compound primarily arises from its ability to participate in various organic reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals.
Cross-Coupling Reactions
Potassium organotrifluoroborates have been extensively studied for their use in Suzuki-Miyaura and other coupling reactions. These reactions typically involve the coupling of aryl or vinyl halides with organotrifluoroborates under palladium catalysis, leading to the formation of biaryl compounds that are significant in medicinal chemistry.
Table 1: Summary of Reaction Conditions and Yields
| Entry | Catalyst | Light | Yield (%) |
|---|---|---|---|
| 1 | Yes | Yes | 70 |
| 2 | No | Yes | Trace |
| 3 | Yes | No | 0 |
This table illustrates the impact of different reaction conditions on yield, highlighting the effectiveness of this compound in photoredox conditions.
Case Study: Antioxidant Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antioxidant properties. For instance, research has demonstrated that this compound can modulate oxidative stress pathways by influencing the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response .
- Mechanism : By inhibiting the Nrf2-Keap1 interaction, this compound promotes the expression of antioxidant enzymes, potentially offering therapeutic benefits against oxidative stress-related diseases.
Case Study: Synthesis of Bioactive Compounds
The compound has also been utilized in the synthesis of various bioactive molecules. For example, it has been employed in the synthesis of indolylboronic acids, which are known for their anticancer properties . The ability to facilitate efficient cross-coupling reactions makes this compound a valuable reagent in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Potassium [3-(trifluoromethyl)benzyl]trifluoroborate, and how do reaction conditions influence purity and yield?
- Methodology : This compound can be synthesized via nucleophilic substitution of the corresponding benzylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium under controlled pH (6–7) and moderate temperatures (25–40°C) . Industrial-scale synthesis often employs crystallization for purification, but lab-scale protocols may use Soxhlet extraction to isolate the product from inorganic byproducts (e.g., KBr) with >90% yield . Key variables include stoichiometry of KHF₂ (1.2–1.5 equiv) and reaction time (12–24 hr).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm the benzyl group’s substitution pattern (e.g., singlet for CF₃ at δ ~120 ppm in ¹⁹F NMR) .
- ¹¹B NMR : A quartet at δ ~-2 ppm (J = 37–40 Hz) indicates the trifluoroborate moiety .
- HRMS : Use negative-ion mode to detect [M–K]⁻ peaks (e.g., m/z calculated for C₈H₆BF₆⁻: 245.03) .
Q. What are the stability considerations for storing this compound?
- Storage Guidelines : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid moisture and prolonged exposure to light, as hydrolysis of the B–F bond can occur, generating boronic acid byproducts . Stability tests (TGA/DSC) show decomposition onset at ~150°C .
Advanced Research Questions
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to other trifluoroborate salts?
- Reactivity Profile :
- Suzuki-Miyaura Coupling : This reagent exhibits higher efficiency with electron-deficient aryl chlorides (e.g., 4-CF₃C₆H₄Cl) due to the electron-withdrawing CF₃ group enhancing transmetallation. Typical conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), DMF/H₂O (3:1), 80°C, 12 hr .
- Limitations : Steric hindrance from the benzyl group reduces reactivity with bulky substrates (e.g., ortho-substituted aryl bromides) .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with this reagent?
- Optimization Approaches :
- Additives : Use silver oxide (Ag₂O, 1 equiv) to suppress protodeboronation by sequestering free fluoride ions .
- Solvent Systems : Polar aprotic solvents (e.g., DMSO) stabilize the trifluoroborate anion, reducing decomposition .
- Temperature Control : Maintain reaction temperatures <100°C to prevent B–C bond cleavage .
Q. How does the trifluoromethyl group influence the electronic properties of coupled products in medicinal chemistry applications?
- Case Study : Incorporation of the 3-(trifluoromethyl)benzyl moiety into drug candidates enhances metabolic stability and lipophilicity (logP increase by ~0.5 units). In kinase inhibitors, the CF₃ group improves target binding via hydrophobic interactions, as validated by molecular docking studies .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cross-coupling reactions: What factors contribute to variability?
- Critical Factors :
- Catalyst Loading : Lower Pd concentrations (1 mol%) may reduce yields to 40–50%, while 5 mol% achieves >80% .
- Substrate Purity : Residual KHF₂ in the reagent can deactivate Pd catalysts; pre-washing with cold EtOH is recommended .
- Resolution : Standardize reaction protocols (e.g., catalyst source, solvent degassing) and report detailed characterization of starting materials.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
